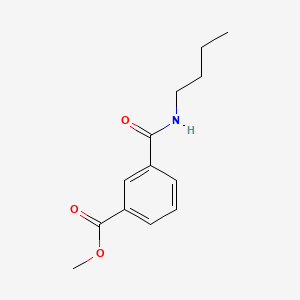

Methyl 3-(butylcarbamoyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

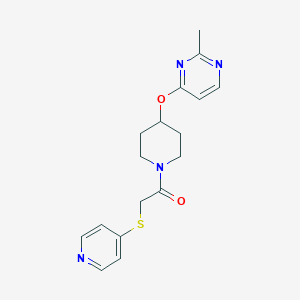

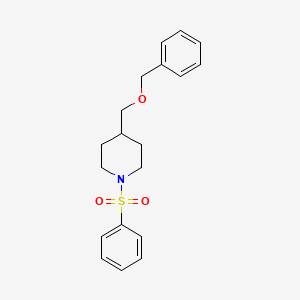

Methyl 3-(butylcarbamoyl)benzoate is a chemical compound with the CAS Number: 925618-20-8 and a molecular weight of 235.28 . Its IUPAC name is methyl 3-[(butylamino)carbonyl]benzoate .

Molecular Structure Analysis

The InChI code for Methyl 3-(butylcarbamoyl)benzoate is1S/C13H17NO3/c1-3-4-8-14-12(15)10-6-5-7-11(9-10)13(16)17-2/h5-7,9H,3-4,8H2,1-2H3,(H,14,15) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

Methyl 3-(butylcarbamoyl)benzoate has a molecular weight of 235.28 . It is not soluble in water but dissolves readily in organic solvents such as ethanol, diethyl ether, and chloroform .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 3-(butylcarbamoyl)benzoate, focusing on six unique fields:

Pharmaceutical Development

Methyl 3-(butylcarbamoyl)benzoate is explored for its potential therapeutic properties. Researchers investigate its role in drug development, particularly in designing new compounds with improved efficacy and reduced side effects. Its structure allows for modifications that can enhance its pharmacological activity, making it a valuable candidate in the synthesis of novel pharmaceuticals .

Organic Synthesis

This compound is utilized in organic synthesis as an intermediate. Its functional groups make it a versatile building block for creating more complex molecules. Researchers use it to develop new synthetic pathways and methodologies, which can be applied in the production of various organic compounds, including those used in medicinal chemistry .

Catalysis Research

In catalysis, Methyl 3-(butylcarbamoyl)benzoate is studied for its potential as a ligand in catalytic systems. Its ability to coordinate with metal centers can enhance the efficiency and selectivity of catalytic reactions. This application is particularly relevant in the development of green chemistry processes, where efficient and sustainable catalytic methods are crucial .

Material Science

Researchers in material science explore the use of Methyl 3-(butylcarbamoyl)benzoate in the synthesis of polymers and advanced materials. Its incorporation into polymer matrices can improve the mechanical and thermal properties of the resulting materials. This application is significant in developing high-performance materials for various industrial applications.

Biological Studies

The compound is also used in biological studies to understand its interactions with biological systems. Researchers investigate its binding affinity to proteins and enzymes, which can provide insights into its potential as a bioactive molecule. These studies are essential for identifying new therapeutic targets and understanding the compound’s mechanism of action.

Environmental Chemistry

In environmental chemistry, Methyl 3-(butylcarbamoyl)benzoate is examined for its potential impact on the environment. Researchers study its degradation pathways and persistence in various environmental matrices. Understanding its environmental fate is crucial for assessing its safety and developing strategies to mitigate any potential risks associated with its use.

Propiedades

IUPAC Name |

methyl 3-(butylcarbamoyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-3-4-8-14-12(15)10-6-5-7-11(9-10)13(16)17-2/h5-7,9H,3-4,8H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWOEXTYXDUSAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=CC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(butylcarbamoyl)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2615883.png)

![N-benzyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2615887.png)

![N-(4-bromophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2615892.png)

![[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] N-phenylcarbamate](/img/structure/B2615897.png)

![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B2615899.png)

![3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-methylpentanoic acid](/img/structure/B2615902.png)